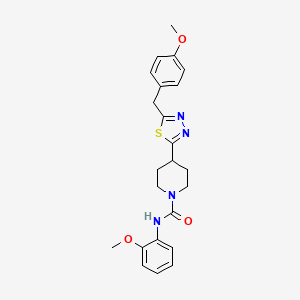
4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a thiadiazole ring, which is known for its bioactive properties. The structure consists of:
- A piperidine ring that enhances lipophilicity.
- A methoxybenzyl substituent that may contribute to its interaction with biological targets.
- A methoxyphenyl moiety that is likely important for its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
In Vitro Studies
In vitro assays have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity. For instance:
- IC50 Values : The compound's cytotoxicity was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
- Mechanisms of Action : The mechanism underlying the anticancer activity appears to involve:
Case Studies
- Study on MCF-7 and HepG2 Cells :
- Comparative Study of Thiadiazole Derivatives :
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is influenced by their substituents. Key findings include:
| Compound | Substituent | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Methoxybenzyl | 25 | Apoptosis induction |
| Compound B | Ethoxyphenyl | 30 | Cell cycle arrest |
| Compound C | Hydroxyphenyl | 50 | Caspase activation |
These results suggest that modifications to the thiadiazole structure can significantly alter its anticancer efficacy.
In Vivo Studies
While most studies focus on in vitro assessments, preliminary in vivo studies using tumor-bearing mice have indicated promising results regarding the compound's ability to target sarcoma cells effectively .
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-29-18-9-7-16(8-10-18)15-21-25-26-22(31-21)17-11-13-27(14-12-17)23(28)24-19-5-3-4-6-20(19)30-2/h3-10,17H,11-15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHADSVZMETYMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














